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Compound of Interest |

1,3-Naphthalenedisulfonic acid, 4-
Compound Name:
amino-5-hydroxy-

CAS No.: 82-47-3

Cat. No.: B1218474

Get Quote

4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid, commonly known as Chicago Acid or SS
Acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and pigments.[1] Its
molecular architecture, featuring a naphthalene core functionalized with amino, hydroxyl, and
sulfonic acid groups, imparts specific chromophoric and solubility properties that are
fundamental to its industrial applications. For researchers, scientists, and professionals in drug
development and materials science, a precise understanding and confirmation of its chemical
structure are paramount for quality control, reaction monitoring, and the development of new
derivatives.

This technical guide provides a comprehensive overview of the core spectroscopic techniques
used to characterize 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid. As a Senior
Application Scientist, the focus extends beyond mere data presentation to include the causality
behind experimental choices and the logic of data interpretation, ensuring a robust and
validated analytical workflow.

Physicochemical Properties Summary
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Property Value Source
4-amino-5-
IUPAC Name hydroxynaphthalene-1,3- PubChem[1]
disulfonic acid
Chicago Acid, SS Acid, 82-47-
Synonyms 3 PubChem[1]
CAS Number 82-47-3 PubChem[1]
Molecular Formula C10H9NO7S2 PubChem[1]
Molecular Weight 319.3 g/mol PubChem[1]
Monoisotopic Mass 318.98204397 Da PubChem[1][2]

Logical Workflow for Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous structural confirmation of 4-

Amino-5-hydroxy-1,3-naphthalenedisulfonic acid. Each technique provides a unique piece of

the structural puzzle, and together, they form a self-validating analytical system.
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Caption: 2D structure of Chicago Acid.

Expected *H and **C NMR Spectral Data
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Causality: Deuterated water (D20) is the solvent of choice due to the high polarity and
presence of acidic protons in the sulfonic acid groups. In D20, the acidic protons of -OH, -NHz,
and -SOsH will exchange with deuterium and become invisible in the *H NMR spectrum. The
remaining signals will correspond to the aromatic protons on the naphthalene ring.

1H NMR (Expected in D20)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) H-2 or H-4 (isolated
~8.0-8.5 Singlet 1H
proton)
H-6 or H-8 (ortho
~7.5-8.0 Doublet 1H )
coupling)
Triplet/Doublet of H-7 (ortho and meta
~7.0-75 1H ,
doublets coupling)
H-8 or H-6 (ortho
~6.8-7.2 Doublet 1H

coupling)
13C NMR (Expected in D20)

Chemical Shift (6) ppm Assignment Rationale

Carbon attached to hydroxyl
150 - 160 C-OH _

group, deshielded.

Carbon attached to amino
140 - 150 C-NH:z

group.

Carbons attached to sulfonic
130 - 140 C-SOsH _ _

acid groups, deshielded.

) Remaining 6 carbons of the

110 - 135 Aromatic CH & Quaternary C

naphthalene ring.
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Note: Specific assignments require 2D NMR experiments (e.g., COSY, HSQC). The data
presented are estimates based on substituent effects and data from similar structures.

Protocol: 'H and **C NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the compound for *H NMR (or 20-30 mg
for 3C NMR) and dissolve it in 0.6-0.7 mL of Deuterium Oxide (D20).

e Internal Standard (Optional but Recommended): Add a small amount of a water-soluble
internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), whose methyl
signal is set to 0.00 ppm for accurate chemical shift referencing.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup (e.g., 400 MHz Spectrometer):
o Insert the sample into the spectrometer.
o Lock the spectrometer on the deuterium signal of the D20 solvent.

o Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical
peaks.

o Set the appropriate acquisition parameters (e.g., spectral width, number of scans,
relaxation delay). For 13C NMR, a larger number of scans is required due to the low natural
abundance of the 13C isotope.

o Data Acquisition:

o Acquire the *H spectrum. A solvent suppression sequence may be needed to attenuate the
residual HOD signal.

o Acquire the proton-decoupled 13C spectrum.
» Data Processing:

o Apply Fourier transformation to the raw data (FID).
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[e]

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction.

(¢]

[¢]

Integrate the peaks in the *H spectrum to determine the relative proton ratios.

Reference the chemical shifts to the internal standard or the residual solvent signal.

[¢]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
For aromatic compounds like Chicago Acid, it is used to characterize the 1t-conjugated system.
The positions (Amax) and intensities of absorption bands are characteristic of the chromophore.

Data Interpretation & Expected Spectrum

The naphthalene ring system is the primary chromophore. The amino (-NHz2) and hydroxyl (-
OH) groups act as auxochromes, which typically cause a bathochromic (red) shift of the
absorption maxima to longer wavelengths and increase their intensity. The spectrum is
expected to show multiple strong absorption bands in the UV region.

Wavelength (Amax) Molar Absorptivity (g) Transition Type
~250 nm High T - T
~320 nm Moderate - T

Protocol: UV-Vis Spectroscopy

e Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble.
Deionized water is an excellent choice for Chicago Acid.

e Stock Solution: Prepare an accurate stock solution by dissolving a known mass of the
compound in a known volume of solvent (e.g., 10 mg in 100 mL of water).

e Working Solutions: Prepare a series of dilutions from the stock solution to find a
concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance
Units), which is the optimal range for accuracy according to the Beer-Lambert Law.
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e Instrument Setup:
o Use a dual-beam spectrophotometer.
o Fill one quartz cuvette with the solvent (deionized water) to serve as the blank.
o Fill a matched quartz cuvette with the sample solution.

o Data Acquisition:

o Place the blank cuvette in the reference beam path and the sample cuvette in the sample
beam path.

o Run a baseline correction with the blank cuvette in both beams.
o Scan the sample across a range of wavelengths (e.g., 200-600 nm).

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) from the resulting
spectrum.

Conclusion

The structural integrity of 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid is confirmed not
by a single technique, but by the convergence of evidence from multiple spectroscopic
methods. Mass spectrometry validates its elemental composition and molecular weight. FT-IR
spectroscopy confirms the presence of all key functional groups. NMR spectroscopy elucidates
the precise arrangement of the carbon-hydrogen framework. Finally, UV-Vis spectroscopy
characterizes the electronic properties of its conjugated system. Together, these techniques
provide a comprehensive and self-validating dossier, ensuring the identity and purity of this vital
chemical intermediate for any research or development application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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